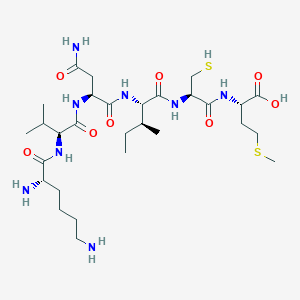

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine

Description

Properties

CAS No. |

819802-82-9 |

|---|---|

Molecular Formula |

C29H54N8O8S2 |

Molecular Weight |

706.9 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C29H54N8O8S2/c1-6-16(4)23(28(43)35-20(14-46)26(41)33-18(29(44)45)10-12-47-5)37-25(40)19(13-21(32)38)34-27(42)22(15(2)3)36-24(39)17(31)9-7-8-11-30/h15-20,22-23,46H,6-14,30-31H2,1-5H3,(H2,32,38)(H,33,41)(H,34,42)(H,35,43)(H,36,39)(H,37,40)(H,44,45)/t16-,17-,18-,19-,20-,22-,23-/m0/s1 |

InChI Key |

MYGBASGOZVFWSL-HKZQYKGFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Protocol

Resin Selection and Loading

The synthesis begins with Wang resin or 2-chlorotrityl chloride resin , which anchors the C-terminal amino acid (methionine in this case). The resin is loaded with a protected amino acid (e.g., Fmoc-Met-OH) via an ester or amide bond.

Table 1: Key Resins and Loading Conditions

| Resin Type | Loading Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Wang resin | Esterification | 85–90 | >95 |

| 2-chlorotrityl chloride | Amide coupling | 90–95 | >95 |

Deprotection and Coupling Cycle

Each amino acid is added sequentially in reverse order (N→C terminus). The Fmoc group is removed with 20% piperidine in DMF , exposing the α-amino group. Activated amino acids (e.g., HBTU/DIC or DCC/HOBt) are then coupled to the resin-bound peptide.

Table 2: Coupling Reagents and Efficiency

| Reagent System | Activation Mechanism | Coupling Time (min) | Byproduct Management |

|---|---|---|---|

| HBTU/DIC | Carbodiimide-mediated | 30–60 | DMAP (catalyst) |

| DCC/HOBt | Carbodiimide-mediated | 60–90 | DCM washes |

| BOP/DIC | Phosphonium-mediated | 30–45 | TFA washes |

Efficiency correlates with reagent choice and steric hindrance.

Protection Strategies for Sensitive Amino Acids

Fmoc vs. Boc Chemistry

| Parameter | Fmoc Chemistry | Boc Chemistry |

|---|---|---|

| Deprotection Agent | Piperidine (basic) | TFA (acidic) |

| Stability | Mild conditions | Resistant to acids |

| Side Reactions | Minimal | Risk of racemization |

Fmoc is preferred for complex peptides due to milder deprotection.

Specific Protecting Groups

| Amino Acid | Protecting Group | Reagents for Removal |

|---|---|---|

| Cysteine | Trt | TFA/TIS (30% TIS) |

| Methionine | Free | TFA/EDT (0.1% EDT) |

| Lysine | Boc | TFA (25% TFA) |

Cleavage and Deprotection

After completing the sequence, the peptide is cleaved from the resin using TFA/DTT/TIS (90% TFA, 5% DTT, 5% TIS) for 2–4 hours. This cocktail removes protecting groups and prevents cysteine oxidation.

Table 3: Cleavage Conditions for Lys-Val-Asn-Ile-Cys-Met

| Parameter | Value | Purpose |

|---|---|---|

| TFA Concentration | 90% | Resin cleavage |

| DTT | 5% | Disulfide reduction |

| TIS | 5% | Scavenger for Fmoc/Trt |

| Cleavage Time | 2–4 hours | Full deprotection |

Purification and Characterization

Comparative Analysis with Related Peptides

Structural Similarity

| Peptide | Sequence Differences | Functional Impact |

|---|---|---|

| L-Val-Asn-Cys-Met (CID 71402642) | Lacks Lys/Ile | Reduced hydrophobicity |

| L-Asn-Ser-Ile-Met-Lys (CID 71419110) | Serine replaces Val | Altered binding affinity |

Industrial and Research Applications

Challenges and Optimizations

Steric Hindrance

Proline or branched residues (e.g., Val, Ile) require extended coupling times. Double coupling (e.g., 2× HBTU) mitigates incomplete reactions.

Racemization

- Risk : Amino acids with β-hydrogens (e.g., Val, Ile).

- Solution : Use DCC/HOBt instead of HBTU for less reactive residues.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents, such as carbodiimides, can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups.

Scientific Research Applications

Synthesis and Preparation

The synthesis of L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine typically employs solid-phase peptide synthesis (SPPS) . This method facilitates the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

- Attachment of the first amino acid : The first amino acid, protected at the N-terminus, is attached to the resin.

- Deprotection : The protecting group is removed to expose the amine group.

- Coupling : The next protected amino acid is activated and coupled to the growing chain.

- Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.

- Cleavage and deprotection : The peptide is cleaved from the resin, and all protecting groups are removed.

This method allows for high purity and yield, essential for research applications.

Chemistry

This compound serves as a model peptide for studying peptide synthesis and modification techniques. It is particularly useful in exploring:

- Peptide coupling reactions : Understanding how different amino acids interact during synthesis.

- Modification techniques : Investigating how changes in sequence affect stability and reactivity.

Biology

In biological research, this peptide is utilized to study:

- Protein-protein interactions : Its specific sequence allows it to interact with various proteins, providing insights into cellular mechanisms.

- Enzyme-substrate specificity : It can act as a substrate or inhibitor for enzymes, influencing metabolic pathways.

Medicine

The potential therapeutic properties of this compound are under investigation for:

- Antimicrobial activity : Peptides containing methionine and cysteine exhibit antimicrobial properties, making them candidates for new antibiotics.

- Anticancer activities : Research is ongoing into its ability to inhibit cancer cell proliferation.

Industry

In industrial applications, this compound can be used in:

- Development of peptide-based materials : Its unique properties allow for the creation of novel materials with specific functionalities.

- Biocatalysts : It may be employed in catalyzing biochemical reactions due to its structural characteristics.

Mechanism of Action

The mechanism of action of L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.

Comparison with Similar Compounds

Structural Insights :

- Sulfur-containing residues : Compounds with Cys and Met (e.g., ) share redox sensitivity but differ in disulfide bond capacity. The target peptide’s single Cys may limit dimerization compared to multi-Cys peptides .

- Hydrophobic vs. charged residues : Peptides with higher Val/Ile/Leu content (e.g., ) exhibit greater lipid affinity, while Lys/Arg-rich sequences () favor aqueous solubility .

- Functional groups : Acidic (Glu, Asp) or aromatic (Phe) residues alter spectroscopic properties and binding specificity .

2.2. Physicochemical Properties

- Molecular weight : Target peptide (~800–900 Da) is smaller than ’s compound (~2200 Da) but larger than tripeptides in .

- Solubility : Lys and Asn enhance water solubility, whereas ’s Leu/Ala-rich peptide is less soluble .

- Stability : Cys and Met make the target peptide prone to oxidation; ’s compound avoids this via absent Cys .

Biological Activity

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine is a synthetic peptide composed of six amino acids: lysine (Lys), valine (Val), asparagine (Asn), isoleucine (Ile), cysteine (Cys), and methionine (Met). This complex structure allows for a variety of biological activities, making it a subject of interest in both research and potential therapeutic applications.

The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) , which enables the sequential addition of protected amino acids to create the desired peptide chain. Key steps in this process include:

- Attachment : The first amino acid is attached to a resin.

- Deprotection : The protecting group is removed to expose the amine.

- Coupling : The next protected amino acid is activated and coupled.

- Repetition : Steps 2 and 3 are repeated until the full sequence is achieved.

- Cleavage : The peptide is cleaved from the resin, and protecting groups are removed.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that peptides containing methionine and cysteine exhibit antimicrobial properties. The presence of cysteine allows for the formation of disulfide bonds, which may enhance stability and activity against microbial strains.

3. Enzyme Interactions

This peptide may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. Its specific amino acid composition allows it to participate in protein-protein interactions, which are crucial for cellular signaling.

The mechanism by which this compound exerts its effects is likely multifaceted:

- Disulfide Bond Formation : Cysteine residues can form disulfide bonds, crucial for maintaining protein structure and function.

- Binding Affinity : The sequence influences how well it binds to target proteins or enzymes, affecting its biological activity.

- Modulation of Cellular Pathways : Through interactions with receptors or enzymes, this peptide may modulate various cellular pathways, including those involved in inflammation and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it’s helpful to compare it with similar peptides:

| Peptide Name | Composition | Unique Features |

|---|---|---|

| L-Valyl-L-asparaginyl-L-cysteinyl-L-methionine | Val, Asn, Cys, Met | Lacks Lys and Ile; potential differences in stability |

| L-Tyrosyl-L-phenylalanyl | Tyr, Phe | Different functional properties due to aromatic residues |

This table illustrates how variations in amino acid composition can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities associated with peptides similar to this compound:

- A study demonstrated that peptides containing methionine showed enhanced antioxidant activity due to their ability to scavenge free radicals .

- Another research project focused on the antimicrobial properties of cysteine-containing peptides, revealing their effectiveness against various bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.